1-Adamantylmethyl 4-methylbenzenesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-adamantylmethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3S/c1-13-2-4-17(5-3-13)22(19,20)21-12-18-9-14-6-15(10-18)8-16(7-14)11-18/h2-5,14-16H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDZRLLCQXBCQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 1 Adamantylmethyl 4 Methylbenzenesulfonate
Solvolysis Studies: Kinetics and Mechanistic Investigations
Solvolysis, a reaction where the solvent acts as the nucleophile, is a cornerstone for investigating reaction mechanisms. For substrates like 1-adamantylmethyl 4-methylbenzenesulfonate (B104242), solvolysis studies provide a window into the ionization process and the subsequent fate of the resulting intermediates.
The Grunwald-Winstein equation is a linear free-energy relationship used to quantify the effect of the solvent on solvolysis rates. wikipedia.orgiupac.org It correlates the rate of solvolysis of a substrate in various solvents to the rate in a reference solvent (typically 80% aqueous ethanol). The equation is expressed as:
log(k/k₀) = mY
Where:
k is the solvolysis rate constant in a given solvent.
k₀ is the rate constant in the reference solvent.
Y is a parameter that measures the ionizing power of the solvent.
m is the sensitivity parameter of the substrate to the solvent's ionizing power. wikipedia.org
A high 'm' value (typically ≥ 1) is indicative of a reaction proceeding through an S_N1-like mechanism with a carbocationic intermediate that is highly sensitive to the solvent's ability to stabilize charge. wikipedia.org Conversely, lower 'm' values suggest less charge development in the transition state, pointing towards a mechanism with more S_N2 character.
For adamantyl systems, which are sterically hindered and readily form stable carbocations, the Grunwald-Winstein equation is a powerful tool. Studies on the solvolysis of related 1-adamantyl derivatives show a strong correlation with the Y parameter, yielding high 'm' values. hanyang.ac.kr This indicates that the ionization of the carbon-leaving group bond is the rate-determining step, a hallmark of the S_N1 pathway. The solvent plays a crucial role in stabilizing the incipient 1-adamantylmethyl carbocation and the tosylate anion through solvation.
An extended form of the equation, log(k/k₀) = lN + mY, incorporates a term for the solvent's nucleophilicity (N) and the substrate's sensitivity to it (l). koreascience.krbeilstein-journals.org For 1-adamantylmethyl 4-methylbenzenesulfonate, the contribution of the solvent nucleophilicity term is expected to be low (a small 'l' value), confirming that the reaction is dominated by the ionization pathway (a large 'm' value) rather than direct nucleophilic attack by the solvent on the un-ionized substrate. beilstein-journals.org
The S_N1 mechanism is often more complex than a simple two-step process. Evidence points to the existence of ion-pair intermediates, which are formed upon heterolysis of the carbon-leaving group bond. nih.gov These can exist as tight (or contact) ion pairs, solvent-separated ion pairs, and finally as free, dissociated ions.
For this compound, the initial ionization would lead to a 1-adamantylmethyl carbocation-tosylate anion pair. The fate of this intermediate determines the final product distribution and stereochemistry (if applicable). Competing pathways for this ion pair include:
External return: The leaving group anion recombines with the carbocation to regenerate the starting material. nih.gov
Solvent capture: The solvent attacks the carbocation to form the solvolysis product.
Rearrangement: The carbocation rearranges to a more stable form before solvent capture (though less common for the adamantyl system itself).
Studies on similar adamantyl systems have identified competing solvolysis and decomposition pathways that proceed through ion-pair intermediates. hanyang.ac.kr The detection of these pathways often relies on techniques like isotopic labeling or observing specific side products that could only arise from such intermediates. The partitioning of these ion-pair intermediates between the different pathways is highly dependent on the solvent, temperature, and the presence of other nucleophiles or electrolytes.
Nucleophilic Substitution Reactions: Scope and Limitations Governed by the Adamantyl System
The bulky nature of the adamantyl group imposes significant constraints on nucleophilic substitution reactions, heavily favoring certain pathways while disfavoring others.
A good leaving group is essential for nucleophilic substitution reactions. The ability of a group to depart is inversely related to its basicity; weak bases are excellent leaving groups because they can stabilize the negative charge they acquire upon departure. masterorganicchemistry.comlibretexts.org
The 4-methylbenzenesulfonate (tosylate) group is an exceptionally good leaving group. Its effectiveness stems from the fact that the resulting tosylate anion is the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8). The negative charge on the anion is delocalized through resonance over the three oxygen atoms and the benzene (B151609) ring, making it very stable and a very weak base. libretexts.org
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
| I⁻ (Iodide) | HI | ~ -10 | Excellent |
| Br⁻ (Bromide) | HBr | ~ -9 | Excellent |
| TsO⁻ (Tosylate) | TsOH | ~ -2.8 | Excellent |
| Cl⁻ (Chloride) | HCl | ~ -7 | Good |
| H₂O (Water) | H₃O⁺ | ~ -1.7 | Good (as neutral molecule) |
| F⁻ (Fluoride) | HF | ~ 3.2 | Poor |
| HO⁻ (Hydroxide) | H₂O | ~ 15.7 | Very Poor |
Data compiled from various sources. masterorganicchemistry.com
In the context of the adamantyl system, the tosylate group is far superior to halides like fluoride (B91410) and even chloride for promoting substitution reactions. libretexts.orgmasterorganicchemistry.com Its excellent leaving ability facilitates the formation of the sterically encumbered 1-adamantylmethyl carbocation, which is a prerequisite for S_N1 reactions. Other sulfonate esters, such as mesylates (methanesulfonates) and triflates (trifluoromethanesulfonates), also serve as excellent leaving groups and are used interchangeably with tosylates in many adamantyl systems.
The mechanism of a nucleophilic substitution reaction is primarily dictated by the structure of the substrate. youtube.comdalalinstitute.com The 1-adamantylmethyl group exerts profound steric and electronic effects that determine whether the reaction proceeds via an S_N1 or S_N2 pathway.
S_N2 Pathway: This pathway involves a backside attack by the nucleophile, leading to a pentacoordinate transition state. The bulky, cage-like structure of the adamantyl group completely shields the back of the electrophilic carbon atom. chemistrysteps.com This immense steric hindrance makes an S_N2 reaction at the 1-adamantylmethyl center virtually impossible. Any nucleophile attempting a backside attack would encounter insurmountable steric repulsion from the adamantane (B196018) cage.
S_N1 Pathway: This pathway proceeds through a carbocation intermediate. chemistrysteps.com The rate-determining step is the ionization of the substrate to form this carbocation. The adamantyl group, while sterically hindering the S_N2 reaction, promotes the S_N1 pathway in two ways:
Steric Relief: The starting material has a tetrahedral carbon (sp³ hybridized, ~109.5° bond angles). Upon ionization, it forms a planar carbocation (sp² hybridized, ~120° bond angles). This change in geometry relieves some of the steric strain inherent in the bulky adamantyl system. dalalinstitute.com
Carbocation Stability: The resulting primary 1-adamantylmethyl carbocation is adjacent to a tertiary bridgehead carbon. While primary carbocations are typically unstable, the adamantyl framework provides some stabilization through hyperconjugation and inductive effects from the surrounding alkyl structure. pageplace.de
Therefore, nucleophilic substitution reactions of this compound proceed exclusively through an S_N1 mechanism due to the overwhelming steric hindrance of the adamantyl moiety disfavoring the S_N2 pathway. chemistrysteps.com
Carbocation Chemistry in Adamantane Systems: Formation, Stability, and Rearrangements
The chemistry of this compound is intrinsically linked to the behavior of the 1-adamantylmethyl carbocation. The formation of this carbocation is facilitated by the use of a good leaving group (tosylate) and often by polar, ionizing solvents.
The stability of carbocations generally follows the order: tertiary > secondary > primary. pageplace.de This stability is attributed to two main electronic effects:
Inductive Effect: Alkyl groups are electron-donating and push electron density towards the positively charged carbon, helping to disperse the charge. pageplace.de
Hyperconjugation: The overlap of adjacent C-H or C-C σ-bonds with the empty p-orbital of the carbocation delocalizes the positive charge, leading to stabilization. pageplace.dekhanacademy.org
The 1-adamantylmethyl carbocation is a primary carbocation. While typically highly unstable, its position on the rigid adamantane frame prevents the typical rearrangements that other primary carbocations undergo to form more stable secondary or tertiary carbocations. For example, a simple primary carbocation like the n-propyl cation would rapidly rearrange via a 1,2-hydride shift to the more stable secondary isopropyl cation. periodicchemistry.com
However, the adamantane skeleton itself is prone to rearrangement under strongly acidic or Lewis acid conditions, often leading to the thermodynamically most stable 1-adamantyl cation. While the 1-adamantylmethyl cation is less prone to skeletal rearrangement than other substituted adamantanes, the possibility exists under forcing conditions. The primary carbocation could, in theory, undergo a Wagner-Meerwein type of rearrangement involving a shift of the adamantyl cage itself, though this is less common than rearrangements within a more flexible carbon chain. libretexts.org The stability of the adamantane cage makes such rearrangements energetically demanding. Therefore, in typical solvolysis or nucleophilic substitution reactions, the 1-adamantylmethyl carbocation is often trapped by a nucleophile before any significant rearrangement can occur. libretexts.org
Generation and Characterization of Adamantyl Cations
The solvolysis of this compound is a classic example of a reaction proceeding through a carbocationic intermediate. The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group, facilitating its departure and the formation of a primary carbocation, the 1-adamantylmethyl cation. However, primary carbocations are inherently unstable. This initial cation is not directly observed; instead, it undergoes a rapid rearrangement to a more stable species.
The driving force for this rearrangement is the formation of the significantly more stable tertiary 1-adamantyl cation. libretexts.org Tertiary carbocations benefit from the electron-donating inductive effects of the three alkyl groups attached to the positively charged carbon, as well as hyperconjugation, which delocalizes the positive charge. The 1-adamantyl cation is a well-characterized species and can be readily generated under stable ion conditions, allowing for its study by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. unifi.it Its notable stability, despite being at a bridgehead position, is a key feature of adamantane chemistry. unifi.it
Intramolecular 1,2-Shifts and Hydride Rearrangement Processes
The transformation of the transient primary 1-adamantylmethyl cation into the stable tertiary 1-adamantyl cation occurs via an intramolecular rearrangement. Specifically, it involves a 1,2-alkyl shift, a type of Wagner-Meerwein rearrangement, where a C-C bond migrates to the adjacent carbocationic center. This process is exceptionally fast due to the significant gain in stability.
Once formed, the tertiary 1-adamantyl cation is remarkably resistant to further intramolecular rearrangements. acs.org While 1,2-hydride shifts are common in many carbocation systems, allowing for the migration of a positive charge, they face exceptionally high energy barriers in the 1-adamantyl cation. libretexts.orgacs.org This inhibition is attributed to the rigid geometry of the adamantane cage, which prevents the proper alignment of orbitals necessary for an efficient hydride transfer. acs.org This inherent stability means that once the tertiary cation is formed, it persists long enough to be intercepted by nucleophiles rather than undergoing further skeletal changes. capes.gov.br
Table 1: Carbocation Rearrangement and Stability
| Initial Species | Rearrangement Process | Resulting Intermediate | Relative Stability | Reason for Stability |
|---|---|---|---|---|
| 1-Adamantylmethyl Cation (Primary) | 1,2-Alkyl Shift | 1-Adamantyl Cation (Tertiary) | Much More Stable | Inductive effects and hyperconjugation at a tertiary center. |
| 1-Adamantyl Cation (Tertiary) | 1,2-Hydride Shift (Inhibited) | (No Rearrangement) | Stable | High energy barrier for hydride shifts due to rigid cage structure. acs.org |
Nucleophilic Trapping of Carbocation Intermediates
The stable tertiary 1-adamantyl cation generated from this compound is an electrophile that can be "trapped" by a variety of nucleophiles. In solvolysis reactions, the solvent itself often acts as the nucleophile. For instance, in the presence of water, the cation is trapped to form 1-adamantanol. If the reaction is carried out in an alcohol solvent, the corresponding ether is formed. acs.orgacs.org
Table 2: Examples of Nucleophilic Trapping of the 1-Adamantyl Cation
| Nucleophile | Reaction Condition | Product Type | Example Product |
|---|---|---|---|
| Water (H₂O) | Hydrolysis | Alcohol | 1-Adamantanol |
| Methanol (B129727) (CH₃OH) | Methanolysis | Ether | 1-Methoxyadamantane |
| Acetic Acid (CH₃COOH) | Acetolysis | Ester | 1-Adamantyl Acetate |
| Azide Ion (N₃⁻) | Azidation | Azide | 1-Azidoadamantane |
Radical-Mediated Functionalization Pathways for Adamantane Derivatives
Beyond its carbocation chemistry, the adamantane skeleton is a prime substrate for radical-mediated functionalization. rsc.orgresearchgate.net These methods allow for the direct conversion of adamantane's strong C-H bonds into new C-C or C-heteroatom bonds, providing access to a wide array of derivatives that can be difficult to synthesize via ionic pathways. nih.gov
The generation of an adamantyl radical is typically achieved through hydrogen atom abstraction from the adamantane core. researchgate.net This can be accomplished using various methods, including the use of radical initiators like benzoyl peroxide or through photoredox catalysis. nih.gov The tertiary C-H bonds at the bridgehead positions of adamantane are generally the most reactive sites in radical reactions. Once generated, the adamantyl radical can participate in a variety of bond-forming reactions. nih.gov Examples include acylations to form adamantyl ketones, arylations to create aryl-adamantanes, and additions to unsaturated systems. nih.gov
Table 3: Selected Radical-Mediated Functionalization Reactions of Adamantane
| Reaction Type | Typical Reagents/Conditions | Functional Group Introduced | Reference |
|---|---|---|---|
| Chlorocarbonylation | Oxalyl chloride, benzoyl peroxide | Acyl chloride (-COCl) | nih.gov |
| Arylation (Photooxidation) | Aromatic compound, 1,2,4,5-tetracyanobenzene (TCB), UV light | Aryl group | nih.gov |
| Addition to Alkenes | α,β-unsaturated nitrile, TiO₂, UV light | Substituted alkyl group | nih.gov |
| C-H Alkylation | Alkylating agent, photoredox catalyst, H-atom transfer catalyst | Alkyl group | researchgate.net |
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidationresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 1-Adamantylmethyl 4-methylbenzenesulfonate (B104242) in solution. Both high-resolution ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while advanced NMR techniques offer insights into reaction dynamics and the detection of transient intermediates.
High-Resolution ¹H and ¹³C NMR Analysisnih.govpsu.eduorganicchemistrydata.orgnih.gov
The ¹H NMR spectrum of 1-Adamantylmethyl 4-methylbenzenesulfonate exhibits characteristic signals corresponding to the adamantyl and tosyl moieties. The protons of the adamantyl cage typically appear as a series of broad multiplets in the upfield region, a result of the rigid, complex spin system. The methylene (B1212753) protons adjacent to the sulfonate ester oxygen are expected to be shifted downfield due to the electron-withdrawing nature of the tosyl group. The aromatic protons of the p-toluenesulfonate group present as two distinct doublets in the aromatic region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. The methyl protons of the tosyl group appear as a sharp singlet.
The ¹³C NMR spectrum provides a clear carbon fingerprint of the molecule. The adamantyl cage carbons show distinct resonances, with the quaternary carbon attached to the methylene group appearing at a characteristic downfield shift. The methylene carbon adjacent to the oxygen will also be significantly deshielded. The aromatic carbons of the tosyl group display four signals, and the methyl carbon of the tosyl group gives a signal in the aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Adamantyl Protons | 1.5 - 2.1 (m) | 28 - 45 |
| -CH₂-O- | ~ 3.5 - 4.0 (s) | ~ 70 - 80 |
| Aromatic Protons (ortho to SO₂) | ~ 7.8 (d) | ~ 127 |
| Aromatic Protons (ortho to CH₃) | ~ 7.4 (d) | ~ 129 |
| Aromatic Carbons (ipso to SO₂) | - | ~ 144 |
| Aromatic Carbons (ipso to CH₃) | - | ~ 133 |
| Tosyl -CH₃ | ~ 2.4 (s) | ~ 21 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Advanced NMR Techniques for Reaction Monitoring and Intermediate Detection (e.g., in situ NMR, DOSY)nih.govrsc.orgyoutube.com
The formation of this compound from 1-adamantylmethanol and p-toluenesulfonyl chloride can be monitored in real-time using in situ NMR spectroscopy. youtube.com This powerful technique allows for the observation of the disappearance of starting material signals and the concurrent appearance of product signals, providing valuable kinetic data and insight into the reaction mechanism. For instance, the conversion of an alcohol to a tosylate ester can be followed by monitoring the characteristic shifts in the protons and carbons adjacent to the oxygen atom. libretexts.org
Diffusion-Ordered Spectroscopy (DOSY) is another advanced NMR technique that can be employed to analyze mixtures containing this compound. DOSY separates the NMR signals of different species based on their diffusion coefficients, which are related to their size and shape. This can be particularly useful for confirming the purity of a sample or for studying interactions between the tosylate and other molecules in solution. rsc.org
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysislibretexts.orgchemguide.co.uklibretexts.orgyoutube.com
Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, confirming the molecular formula C₁₈H₂₄O₃S.
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak, although it may be weak due to the lability of the sulfonate ester bond. The fragmentation pattern provides valuable structural information. Key fragmentation pathways would likely involve the cleavage of the C-O bond and the S-O bond. The most prominent peaks in the mass spectrum are anticipated to correspond to the stable adamantyl cation and the tosyloxy or toluenesulfonyl fragments.
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment Ion | Structure |
| 135 | Adamantyl cation | [C₁₀H₁₅]⁺ |
| 155 | Toluenesulfonyl cation | [CH₃C₆H₄SO₂]⁺ |
| 171 | Tosyloxy cation | [CH₃C₆H₄SO₃]⁺ |
| 91 | Tropylium ion | [C₇H₇]⁺ |
Vibrational Spectroscopy: Infrared (IR) for Functional Group Characterizationnih.govresearchgate.netthermofisher.comimperial.ac.ukresearchgate.net
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is dominated by strong absorptions corresponding to the sulfonate group.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| S=O (Sulfonate) | Asymmetric Stretching | ~1350 - 1370 |
| S=O (Sulfonate) | Symmetric Stretching | ~1170 - 1190 |
| C-O (Ester) | Stretching | ~1000 - 1100 |
| C-H (Adamantyl) | Stretching | ~2850 - 2950 |
| C=C (Aromatic) | Stretching | ~1600 and ~1490 |
| C-H (Aromatic) | Bending (out-of-plane) | ~815 (para-disubstituted) |
The presence of these characteristic bands provides strong evidence for the successful formation of the tosylate ester.
X-ray Diffraction for Solid-State Structural Determinationnih.gov
Other Spectroscopic Probes for Kinetic and Mechanistic Insights (e.g., UV-Vis, Luminescence, EPR, Mössbauer)nih.govresearchgate.net
While NMR, MS, and IR are the primary tools for the characterization of this compound, other spectroscopic techniques can provide further insights, particularly into its electronic properties and reactivity.
UV-Vis Spectroscopy : The p-toluenesulfonate chromophore in the molecule will exhibit characteristic ultraviolet (UV) absorption bands. nih.gov These absorptions, arising from π-π* transitions within the benzene ring, can be used for quantitative analysis and to study electronic interactions with the adamantyl moiety.
Luminescence Spectroscopy : Adamantane (B196018) derivatives can exhibit fluorescence, and studying the emission properties of this compound could provide information about its excited state and potential applications in materials science. researchgate.net
Electron Paramagnetic Resonance (EPR) and Mössbauer Spectroscopy : These techniques are not directly applicable to the diamagnetic this compound. However, they could be employed in studies where the compound is used as a precursor to generate radical species or in coordination with paramagnetic metal centers.
Computational Chemistry in Understanding 1 Adamantylmethyl 4 Methylbenzenesulfonate Reactivity
Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reaction mechanisms and energetics of solvolytic reactions involving adamantyl derivatives. While specific DFT studies on 1-adamantylmethyl 4-methylbenzenesulfonate (B104242) are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous systems, such as the solvolysis of other adamantyl tosylates and related compounds.
DFT calculations are instrumental in mapping the potential energy surface of a reaction. This allows for the identification of stable intermediates, such as carbocations, and the calculation of the energy barriers for transition states. For the solvolysis of 1-adamantylmethyl 4-methylbenzenesulfonate, DFT could be employed to investigate the heterolytic cleavage of the carbon-oxygen bond, leading to the formation of the 1-adamantylmethyl cation and the 4-methylbenzenesulfonate anion.
The energetics of the reaction, including the enthalpy and Gibbs free energy of activation, can be calculated. These calculations would likely show a significant energy barrier to the formation of the primary 1-adamantylmethyl carbocation, which is inherently less stable than secondary or tertiary carbocations. However, the unique structure of the adamantyl cage can influence carbocation stability.
Quantum Chemical Calculations for Prediction of Kinetic and Thermodynamic Parameters
Quantum chemical calculations provide a quantitative framework for predicting the kinetic and thermodynamic parameters that govern the reactivity of this compound. These calculations can offer valuable data that complements experimental findings. nih.gov
The rate of a chemical reaction is exponentially related to the activation energy (Ea), a key kinetic parameter that can be determined from the potential energy difference between the reactants and the transition state. nih.gov Quantum chemical methods, including DFT and other ab initio approaches, can calculate these energy differences with a high degree of accuracy. For the solvolysis of this compound, a higher activation energy would be predicted compared to substrates that form more stable carbocations, indicating a slower reaction rate.
Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can also be computed. These parameters determine the spontaneity and position of the equilibrium of the reaction. The solvolysis of an alkyl tosylate is typically an endergonic process, and quantum chemical calculations can quantify the energy input required.
Kinetic solvent isotope effects (KSIEs) are another important parameter that can be predicted computationally. For instance, comparing the calculated reaction rates in a protic solvent and its deuterated counterpart (e.g., methanol (B129727) vs. methanol-d) can provide insights into the role of the solvent in the rate-determining step. researchgate.netnih.gov A significant KSIE would suggest that the solvent is involved in bond-making or bond-breaking in the transition state.
| Parameter | Description | Predicted Trend for this compound Solvolysis |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Relatively high due to the formation of a primary carbocation. |
| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. | Endothermic, as bond breaking requires energy. |
| Entropy of Reaction (ΔS) | The change in disorder of a system during a reaction. | Positive, as two species are formed from one. |
| Gibbs Free Energy (ΔG) | The overall energy change that determines spontaneity. | Positive (non-spontaneous) under standard conditions. |
| Kinetic Solvent Isotope Effect (KSIE) | Ratio of the rate constant in a light solvent to a heavy solvent. | Close to unity for a purely ionization-driven mechanism. |
Theoretical Studies on Carbocation Stability and Transition State Geometries
The reactivity of this compound is intrinsically linked to the stability of the 1-adamantylmethyl carbocation that is formed upon departure of the tosylate leaving group. Theoretical studies play a crucial role in understanding the factors that govern the stability of such carbocations and the geometry of the transition states leading to their formation. oregonstate.edu
Carbocation stability generally increases with the number of alkyl groups attached to the positively charged carbon atom (tertiary > secondary > primary). This is due to the stabilizing effects of hyperconjugation and inductive effects. masterorganicchemistry.comleah4sci.comfrontiersin.org The 1-adamantylmethyl cation is a primary carbocation, which is typically highly unstable. oregonstate.eduleah4sci.com However, the bulky adamantyl cage can influence its electronic structure and stability. Computational studies can quantify these effects.
Theoretical calculations can determine the optimized geometry of the carbocation, revealing bond lengths and angles that provide insight into its electronic distribution. For the 1-adamantylmethyl cation, calculations would likely show a trigonal planar geometry around the carbocationic center, as expected for sp2 hybridization. leah4sci.com
Furthermore, computational chemistry allows for the detailed investigation of transition state geometries. For the solvolysis of this compound, the transition state would involve the elongation of the C-O bond as the tosylate group departs. The geometry of this transition state, including the degree of charge separation, can be precisely calculated. These calculations are consistent with a transition state that has significant carbocationic character. rsc.org
| Feature | Description | Relevance to this compound |
| Carbocation Stability | The thermodynamic stability of the carbocation intermediate. | The primary 1-adamantylmethyl cation is expected to be relatively unstable, influencing the reaction rate. oregonstate.eduleah4sci.com |
| Hyperconjugation | The interaction of the electrons in a sigma bond with an adjacent empty p-orbital. | A key factor in stabilizing the carbocation, though less effective for primary carbocations. leah4sci.comfrontiersin.org |
| Inductive Effect | The transmission of charge through a chain of atoms. | The electron-donating adamantyl group can stabilize the positive charge to some extent. masterorganicchemistry.com |
| Transition State Geometry | The arrangement of atoms at the highest point of the reaction energy profile. | Characterized by an elongated C-O bond and developing positive charge on the carbon. rsc.org |
Application of Quantum Computing Platforms in Molecular Simulations Relevant to Adamantyl Systems
Quantum computing represents a paradigm shift in computational science, with the potential to revolutionize molecular simulations. researchgate.net While still in its nascent stages, the application of quantum computing to chemical problems, including those relevant to adamantyl systems, is an active area of research. researchgate.net
Quantum computers leverage the principles of quantum mechanics, such as superposition and entanglement, to perform calculations that are intractable for classical computers. This makes them particularly well-suited for simulating quantum systems, such as molecules. For adamantyl systems, quantum simulations could provide unprecedented accuracy in calculating electronic structures, reaction energies, and other molecular properties.
One promising application is the use of the variational quantum eigensolver (VQE) algorithm to determine the ground state energy of a molecule. researchgate.net This can be used to calculate reaction energies and activation barriers with high precision. As quantum hardware continues to improve, it is anticipated that these methods will become increasingly valuable for studying complex chemical reactions.
While specific applications of quantum computing to this compound have not yet been reported, the general advancements in the field are highly relevant. The ability to accurately model the electronic and thermodynamic properties of adamantane (B196018) and its derivatives will undoubtedly deepen our understanding of their reactivity. researchgate.net The development of more efficient quantum algorithms and fault-tolerant quantum computers will be crucial for realizing the full potential of this technology in computational chemistry. arxiv.orgarxiv.orgosti.gov
Research Applications and Broader Scientific Impact
Strategic Use in the Synthesis of Diverse Organic Scaffolds
1-Adamantylmethyl 4-methylbenzenesulfonate (B104242) serves as a key intermediate for introducing the adamantylmethyl moiety into complex organic molecules. The tosylate group is an excellent leaving group, making the compound a potent alkylating agent, particularly for generating the stable tertiary 1-adamantylmethyl carbocation. This reactivity is harnessed to build intricate molecular frameworks.
The adamantane (B196018) skeleton is frequently employed as a building block when properties like steric bulk, high lipophilicity, and structural rigidity are desired in a target molecule. mdpi.com The compound 1-adamantylmethyl 4-methylbenzenesulfonate is an effective precursor for creating complex alicyclic systems. Its reaction with various nucleophiles allows for the direct attachment of the adamantylmethyl group, a cornerstone of many intricate syntheses. For instance, the adamantane cation generated from such precursors can participate in Friedel-Crafts type reactions to alkylate aromatic rings, leading to more complex, polycyclic architectures. wikipedia.org The stability and defined stereochemistry of the adamantane cage make it an invaluable component in constructing molecules for host-guest chemistry and supramolecular assemblies. nih.gov
While its direct application in the synthesis of alkylidenecyclopropanes is not extensively documented, the fundamental reactivity of the adamantylmethyl group makes it a candidate for multi-step synthetic routes aimed at producing highly substituted and sterically hindered cyclopropane (B1198618) derivatives. The construction of the adamantane skeleton itself can be achieved through various methods, including the rearrangement of strained precursors like protoadamantane (B92536), which proceeds via carbocationic intermediates. mdpi.com
The incorporation of adamantane units into polymers has been shown to dramatically enhance their physical properties. acs.org Adamantane derivatives are used as building blocks for high-performance polymers, such as polyimides and phthalonitrile (B49051) resins, where the introduction of the bulky adamantyl group improves thermal stability, mechanical stiffness, and solubility. acs.orgacs.org The tetrahedral geometry and rigidity of the adamantane cage contribute to a higher glass transition temperature (Tg) in the resulting polymers. acs.org
Beyond linear polymers, adamantane serves as a core for more complex nanoscale architectures. Its ability to be functionalized at its four bridgehead positions allows it to act as a central hub for star polymers and dendrimers. nih.govacs.org These highly branched, three-dimensional macromolecules have applications in drug delivery and nanotechnology. wikipedia.orgnih.gov The adamantane unit's lipophilicity and capacity for host-guest interactions, particularly with cyclodextrins, are leveraged in the design of self-assembling molecular crystals and other nanostructures. wikipedia.orgnih.gov
Role in Catalysis and Ligand Design for Transition Metal Complexes
While this compound is not itself a ligand, it is a critical precursor for synthesizing ligands that incorporate the bulky adamantylmethyl group. In transition metal catalysis, the properties of the ligands surrounding the metal center are paramount in controlling catalytic activity, selectivity, and stability. sinocompound.com The adamantyl group is highly valued in ligand design due to its significant steric bulk. sinocompound.com
Adamantyl-containing phosphine (B1218219) ligands, such as tri(1-adamantyl)phosphine (PAd₃), are among the most electron-releasing and sterically demanding ligands known, bridging the gap between traditional trialkylphosphines and N-heterocyclic carbenes. acs.org This bulk is crucial for creating a specific coordination environment around the metal that can promote challenging coupling reactions and enhance catalyst longevity. sinocompound.comacs.org Similarly, adamantyl moieties have been incorporated into N-aryl-adamantylcarbamidate and hydrazone ligands to create sterically congested complexes with metals like titanium, zirconium, copper, and cobalt. nih.govnih.gov The synthesis of these specialized ligands often involves the reaction of a nucleophilic species, such as a phosphine or an amine, with a precursor like this compound to introduce the essential adamantyl group.
Design of Materials with Tunable Properties Through Adamantyl Incorporation
The covalent incorporation of the adamantane cage into materials is a proven strategy for tuning their physical and chemical properties. The unique combination of bulk, rigidity, and hydrocarbon character allows for precise control over material characteristics at the molecular level.
The introduction of adamantyl groups into polymer backbones has a profound and often counterintuitive effect on their properties. While the adamantane unit is large and rigid, it can disrupt the efficient packing of polymer chains. This disruption reduces intermolecular forces, which leads to enhanced solubility in common organic solvents. acs.org This improved solubility is a significant advantage for processing high-performance polymers that are often intractable. acs.org
Simultaneously, the inherent rigidity of the adamantane cage restricts the conformational freedom of the polymer chains, leading to a significant increase in thermal stability. acs.org Polymers containing adamantane exhibit higher glass transition temperatures (Tg) and decomposition temperatures compared to their non-adamantane analogues. acs.orgacs.org For example, introducing adamantyl groups into poly(ether ether ketones) leads to a large increase in Tg. acs.org This combination of enhanced solubility and superior thermal stability is a key driver for the use of adamantane derivatives in materials for aerospace and electronics. acs.org
| Property | Effect of Adamantyl Incorporation | Reason | Example Material | Citation |
|---|---|---|---|---|
| Solubility | Increased in organic solvents | Bulky group disrupts polymer chain packing, reducing intermolecular forces. | Phthalonitrile Resins, Adamantyl Ureas | acs.orgnih.gov |
| Processability | Improved | Enhanced solubility allows for solution-based processing methods. | High-performance polymers | acs.org |
| Thermal Stability (Tg, Td) | Significantly Increased | Rigid cage structure restricts segmental motion of polymer chains. | Polyimides, Poly(ether ether ketones), Acetylenic Polymers | acs.orgacs.org |
| Stiffness / Rigidity | Increased | Inherent rigidity of the fused cyclohexane (B81311) ring system is imparted to the polymer. | Polyaramids, Polybenzoxazoles | acs.org |
The term "optically active" can refer to materials that interact with light in specific ways, including through chirality or through nonlinear optical phenomena. Adamantane derivatives are instrumental in both areas.
Chiral adamantane derivatives can be synthesized by ensuring that the four bridgehead positions are occupied by different substituents. wikipedia.orgyoutube.com While the specific rotation values are often small, these chiral building blocks are valuable for creating chiral ligands used in asymmetric catalysis. mdpi.comyoutube.com
More broadly, functionalized adamantane clusters are at the forefront of research into materials with nonlinear optical (NLO) properties. rsc.org Depending on their crystalline or amorphous nature, certain adamantane-based compounds have been shown to exhibit strong second-harmonic generation (SHG) or an unusual, highly-directed white-light generation (WLG). rsc.orgacs.org Furthermore, incorporating adamantane into polymers can lead to materials with high optical transparency and low dielectric constants, making them suitable for applications such as flexible display substrates and coatings. wikipedia.org The addition of functional groups to the adamantane core can also be used to tune the fluorescence and UV absorption properties of the material. acs.org
Future Research Directions and Emerging Methodologies in Adamantane Chemistry
The rigid, cage-like structure of the adamantane moiety, a cornerstone of the chemical compound this compound, has cemented its role as a vital building block in various scientific fields. The unique properties conferred by the adamantane scaffold—such as high lipophilicity, thermal stability, and conformational rigidity—continue to drive research into new applications and synthetic methods. researchgate.netnih.gov The future of adamantane chemistry is poised for significant expansion, moving beyond established uses to explore novel frontiers in materials science, medicine, and catalysis. This evolution is propelled by the development of innovative synthetic methodologies that offer unprecedented control over the functionalization of the adamantane core. rsc.orgacs.org
Future Research Directions
The exploration of adamantane derivatives is branching into several promising areas:
Advanced Materials: Research is increasingly focused on incorporating adamantane structures into advanced materials. Inorganic adamantane-type clusters, for example, have been shown to exhibit significant nonlinear optical (NLO) properties, including second-harmonic generation (SHG) and a unique form of highly-directed white-light generation (WLG). rsc.org Future work will likely concentrate on fine-tuning the synthesis of these materials to optimize their optical and electronic properties for applications in photonics and electronics.
Targeted Drug Delivery: The adamantane group's lipophilicity and ability to form strong host-guest interactions make it an excellent anchor for targeted drug delivery systems. nih.gov Future research will likely leverage adamantane as a key component in sophisticated systems like liposomes and dendrimers to improve the stability, pharmacokinetics, and targeted delivery of therapeutic agents. nih.gov The development of multifunctional adamantane scaffolds that can carry multiple bioactive molecules represents a significant area of future investigation. researchgate.net
Supramolecular Chemistry and Surface Recognition: The unique shape and lipophilicity of adamantane make it an ideal guest molecule in host-guest chemistry, particularly with cyclodextrins. This property is being explored for applications in surface recognition and the creation of self-assembling supramolecular structures. nih.gov Future directions include the design of novel adamantane-based systems for use in biosensors and as models for studying biological membrane interactions. nih.gov
Emerging Methodologies
Progress in adamantane chemistry is intrinsically linked to the innovation of synthetic techniques. Traditional methods often require harsh conditions, but emerging methodologies are providing milder and more selective routes to complex adamantane derivatives.
Catalyst-Controlled C–H Functionalization: One of the most significant recent advancements is the direct functionalization of adamantane's strong C–H bonds. acs.orgresearchgate.net Historically, functionalization was limited to the more reactive bridgehead (tertiary) positions. researchgate.net New methods using photoredox and hydrogen atom transfer (HAT) catalysis now allow for highly selective C–H activation at both tertiary and secondary carbons. acs.org This provides a powerful tool for late-stage functionalization of complex molecules and drugs containing an adamantane core, streamlining the synthesis of new derivatives. acs.org
Novel Framework Construction: Beyond functionalizing a pre-existing cage, new strategies are emerging for constructing the adamantane skeleton itself with desired substitutions already in place. mdpi.com These methods often involve complex cyclization or rearrangement cascades, providing access to 1,2-disubstituted and other uniquely substituted adamantanes that are difficult to obtain through classical routes. mdpi.com
Innovative Synthetic Pathways: The development of new reagents and reaction conditions continues to expand the toolkit for adamantane chemistry. For instance, novel single-step methods for synthesizing adamantane-containing isocyanides from amines have been developed that are higher yielding and avoid the use of highly toxic reagents like phosphorus oxychloride. mdpi.com Such advancements in efficiency and safety are crucial for the broader applicability of adamantane derivatives in research and industry.
The table below summarizes some of the key emerging methodologies and their potential impact on the field.
| Methodology | Description | Potential Impact | Key References |
| Photoredox C-H Functionalization | Uses light and a photocatalyst to activate strong C-H bonds for alkylation or other modifications. | Enables late-stage, selective derivatization of adamantane-containing drugs and complex molecules. | acs.org |
| Hydrogen Atom Transfer (HAT) Catalysis | Employs a catalyst to selectively abstract a hydrogen atom, creating a radical intermediate for functionalization. | Offers reversed selectivity compared to other methods, allowing for precise targeting of specific C-H bonds. | acs.org |
| Framework Construction Synthesis | Builds the adamantane cage from simpler, acyclic or polycyclic precursors through rearrangement reactions. | Provides access to chiral and densely substituted adamantane derivatives not easily made by direct functionalization. | mdpi.com |
| Solvothermal Synthesis | Reactions carried out in a closed vessel using a solvent at elevated temperatures and pressures. | Allows for the creation of inorganic adamantane-type clusters with unique material properties (e.g., NLO). | rsc.org |
These ongoing developments ensure that adamantane-based compounds, including esters like this compound, will remain at the forefront of chemical innovation, enabling discoveries in medicine, materials science, and beyond.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 1-Adamantylmethyl 4-methylbenzenesulfonate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves reacting adamantane derivatives with 4-methylbenzenesulfonyl chloride under basic conditions. A common approach uses ethanol-water solvent systems to control solubility and reactivity. For example, analogous sulfonate salts (e.g., 2-Aminoanilinium 4-methylbenzenesulfonate) are synthesized by mixing precursors in a 2:1 molar ratio, followed by slow crystallization (45% yield) . Optimization strategies include adjusting solvent polarity, reaction temperature, and stoichiometry. Monitoring reaction progress via TLC or NMR can identify incomplete conversions.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. Single-crystal diffraction data (e.g., using a Bruker D8 Quest ECO diffractometer) provide unit cell parameters and atomic coordinates . Complementary techniques include:
- NMR Spectroscopy : To verify functional groups (e.g., adamantyl CH2 protons at δ ~2.1 ppm, sulfonate SO3 signals).
- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]+ expected at m/z ~308).
- Elemental Analysis : To validate purity and stoichiometry.
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the crystallographic packing of this compound, and what tools are used to analyze these interactions?
- Methodological Answer : Hydrogen bonds (e.g., N–H⋯O or O–H⋯O) dictate packing motifs. In analogous sulfonate salts, chains along the [010] axis form via donor-acceptor interactions between sulfonate oxygens and amine hydrogens . Tools for analysis:
- Mercury CSD : Visualize packing diagrams and quantify interaction distances/angles .
- SHELXL Refinement : Refine anisotropic displacement parameters to resolve disorder or thermal motion .
- Hydrogen Bond Geometry Tables : Compare experimental data (e.g., D–H⋯A distances ~2.8–3.2 Å, angles ~160–180°) to literature values .
Q. What challenges arise during SHELXL refinement of this compound, particularly with high-resolution or twinned data?
- Methodological Answer : Key challenges include:
- Disorder Modeling : Adamantyl groups may exhibit positional disorder. Use PART and SUMP instructions in SHELXL to split atoms over multiple sites .
- Twinning : For twinned crystals (e.g., pseudo-merohedral twinning), apply TWIN/BASF commands to refine twin laws .
- Validation : Cross-check R1/wR2 values (e.g., R1 < 0.05 for high-quality data) and analyze residual electron density maps for missed peaks .
Q. How can researchers resolve contradictions in reported hydrogen-bond geometries or polymorphic forms of this compound derivatives?
- Methodological Answer : Discrepancies often stem from variations in crystallization conditions (e.g., solvent, temperature). To reconcile
- Replicate Synthesis : Systematically vary stoichiometry (e.g., 1:1 vs. 2:1 ratios) and solvents (ethanol vs. methanol) .
- High-Throughput Screening : Use automated platforms to explore polymorph space.
- DFT Calculations : Compare experimental hydrogen-bond geometries with theoretical models (e.g., using Gaussian or ORCA software).
Data Analysis and Validation
Q. What criteria should researchers apply to validate crystallographic data for this compound?
- Methodological Answer :
- R Factors : Ensure R1 < 0.05 and wR2 < 0.15 for high-resolution data .
- Completeness : Data should cover θ > 25° (Mo Kα) with >90% completeness.
- ADP Consistency : Anisotropic displacement parameters (ADPs) should align with thermal motion trends (e.g., no abnormally elongated ellipsoids).
- PLATON Checks : Use the SQUEEZE tool for solvent-accessible voids and validate via the IUCr's checkCIF service .
Experimental Design Considerations
Q. How can researchers design experiments to investigate the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Use in situ NMR to monitor reaction progress with nucleophiles (e.g., amines, alkoxides).
- Leaving Group Analysis : Compare activation parameters (ΔG‡) with other sulfonates (e.g., tosyl vs. mesyl groups) via Eyring plots.
- Steric Effects : Adamantyl groups hinder backside attack; employ polar aprotic solvents (e.g., DMF) to stabilize transition states.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
